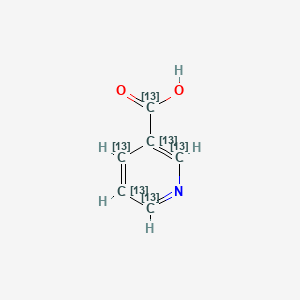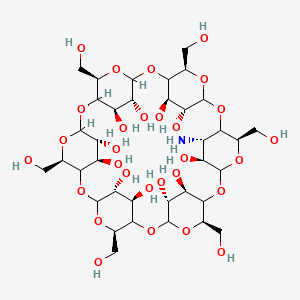
N-Acetyl-L-aspartic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a naturally occurring amino acid derivative that is commonly used in laboratory experiments. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. NAA-d3 has a wide range of applications in scientific research, from studying the mechanism of action of drugs to understanding the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
Neurochemistry
“N-Acetyl-L-aspartic Acid” (NA-Asp) was first isolated from mammalian tissue . It is present in adult mammalian brain at a concentration of 5–6 μmol/g tissue . The values in nonmammalian species are variable, ranging from 1.1 μmol/g in reptilian brain to 5–8 μmol/g in fish brain . This suggests that NA-Asp plays a significant role in the neurochemistry of various species.
Developmental Biology
The concentration of NA-Asp in the brain of newborn rats or rabbits is one-fifth that of the adult, and adult levels are reached in 20 days . This indicates that NA-Asp may be involved in the developmental processes of these animals.
Comparative Anatomy
NA-Asp is undetectable in frog brain and in the central ganglia of invertebrates such as the lobster and horseshoe crab . This suggests that the presence and concentration of NA-Asp may be related to the complexity of the nervous system in different species.
Biochemistry
In other tissues, the level of NA-Asp is significantly lower; e.g., in the liver and kidney of the cat, values range from only 0.06 to 0.17 μmol/g tissue . This indicates that NA-Asp may have specific functions in the nervous system that are not required in other tissues.
Pharmaceutical Applications
N-Substituted L-aspartic acids are important chiral building blocks for pharmaceuticals and food additives . N-Acetyl-L-aspartic Acid can be used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .
Biocatalysis
N-Acetyl-L-aspartic Acid can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-L-aspartic Acid-d3 can be achieved through a multi-step reaction pathway involving protection, activation, coupling, and deprotection reactions.", "Starting Materials": ["L-aspartic acid-d3", "acetic anhydride", "pyridine", "dicyclohexylcarbodiimide", "methanol", "hydrochloric acid"], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid-d3 by reaction with acetic anhydride and pyridine to form N-Acetyl-L-aspartic acid-d3.", "Step 2: Activation of the carboxylic acid group of N-Acetyl-L-aspartic acid-d3 with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 3: Coupling of the activated ester intermediate with L-aspartic acid-d3 in the presence of DCC and DMAP to form N-Acetyl-L-aspartic acid-d3-d3.", "Step 4: Deprotection of the N-acetyl group by treatment with hydrochloric acid in methanol to yield N-Acetyl-L-aspartic Acid-d3." ] } | |
Numéro CAS |
284665-15-2 |
Nom du produit |
N-Acetyl-L-aspartic Acid-d3 |
Formule moléculaire |
C₆H₆D₃NO₅ |
Poids moléculaire |
178.16 |
Synonymes |
Acetyl-L-aspartic Acid-d3; Acetylaspartic Acid-d3; L-N-Acetylaspartic Acid-d3; N-Acetyl-L-aspartic Acid-d3; N- Acetyl-S-aspartic Acid-d3; N-Acetylaspartic Acid-d3_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate](/img/structure/B1142441.png)

![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)


